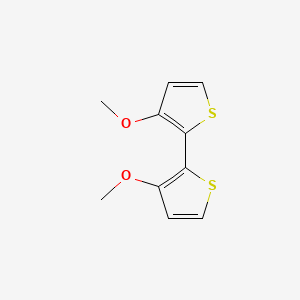

3,3'-Dimethoxy-2,2'-bithiophene

Beschreibung

Context within Conjugated Polymer Systems and Organic Electronics

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds. This structure allows for the delocalization of π-electrons, creating a pathway for charge carriers to move along the polymer chain. This inherent conductivity, which can be modulated through chemical design, makes these materials ideal for a wide range of applications in organic electronics.

These applications include:

Organic Field-Effect Transistors (OFETs): These devices are the fundamental building blocks of organic integrated circuits. tue.nl Conjugated polymers act as the semiconducting layer, with their charge carrier mobility being a critical performance metric. tue.nl

Organic Photovoltaics (OPVs): In solar cells, conjugated polymers can function as the electron donor material, absorbing sunlight to generate excitons (electron-hole pairs). The efficiency of these devices is heavily dependent on the polymer's absorption spectrum and energy levels.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, conjugated polymers can serve as the emissive layer, where the recombination of electrons and holes results in the emission of light. The color and efficiency of the emission are determined by the polymer's electronic structure.

Organic Electrochemical Transistors (OECTs): These devices are particularly promising for bioelectronic applications due to their ability to operate in aqueous environments. nih.gov The performance of OECTs is related to the polymer's ability to transport both electronic and ionic charges. nih.gov

The versatility of conjugated polymers stems from the ability to tune their properties through the synthesis of new monomers. By incorporating different functional groups and aromatic units into the polymer backbone, researchers can precisely control the material's electronic and optical characteristics to suit specific device requirements.

Significance of Bithiophene Derivatives in π-Conjugated Architectures

Bithiophene and its derivatives are among the most extensively studied building blocks for π-conjugated materials. nih.gov The thiophene (B33073) ring is electron-rich and its linkage in a bithiophene structure creates a planar and highly conjugated system. nih.gov This planarity is crucial for effective π-π stacking in the solid state, which facilitates intermolecular charge transport and enhances the performance of electronic devices.

Key properties and advantages of bithiophene-based materials include:

Good Electron Delocalization: The planar structure of bithiophene promotes effective conjugation along the molecular backbone. nih.gov

Low Oxidation Potential: Thiophene-based polymers are generally easy to oxidize, making them suitable for p-type (hole-transporting) semiconductor applications. nih.gov

High Thermal Stability: Many bithiophene derivatives exhibit excellent stability at elevated temperatures, which is important for device longevity. nih.gov

Tunable Electronic Properties: The electronic properties of bithiophene can be readily modified by introducing various substituent groups. For instance, the introduction of electron-withdrawing groups like cyano (-CN) can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to n-type (electron-transporting) characteristics. rsc.org

The incorporation of bithiophene units into more complex polymer architectures, such as donor-acceptor (D-A) copolymers, has been a particularly successful strategy. In these systems, the electron-rich bithiophene unit acts as the donor, while an electron-deficient unit serves as the acceptor. This design allows for the creation of materials with low bandgaps, which is advantageous for applications like organic photovoltaics and near-infrared detectors.

Rationale for Methoxy (B1213986) Substitution in Thiophene-Based Monomers

The introduction of methoxy (-OCH3) groups onto the thiophene rings, as in 3,3'-Dimethoxy-2,2'-bithiophene, is a strategic chemical modification with several important consequences for the resulting material's properties. The methoxy group is an electron-donating group, which influences the electronic and structural characteristics of the monomer and the corresponding polymer.

The key reasons for methoxy substitution include:

Enhancement of Electron-Donating Character: The methoxy groups increase the electron density of the bithiophene unit, which can lead to a higher HOMO energy level in the resulting polymer. This can be beneficial for tuning the energy levels in donor-acceptor copolymers to optimize device performance.

Improved Planarity and Intermolecular Interactions: The oxygen atom in the methoxy group can participate in non-covalent interactions, such as S–O conformational locks, with the sulfur atom of the adjacent thiophene ring. nih.govacs.org This interaction can reduce the dihedral angle between the thiophene units, leading to a more planar polymer backbone. nih.govacs.org A more planar structure enhances π-conjugation and can facilitate closer π-π stacking, which is favorable for charge transport. rsc.org

Increased Solubility: While not the primary electronic effect, the addition of flexible side chains, including those containing methoxy groups, can improve the solubility of the resulting polymers in common organic solvents. This is a crucial practical consideration for solution-based processing techniques used in the fabrication of large-area organic electronic devices.

Theoretical and experimental studies have demonstrated the positive impact of methoxy substitution. For example, density functional theory (DFT) calculations have shown that methoxy substitution can lead to a nearly planar conformation between adjacent thiophene units. acs.org In certain polymer systems, the introduction of methoxy groups has been shown to reduce the bandgap and lead to a redshift in the absorption spectrum, making the materials suitable for near-infrared applications. nih.govacs.org

Eigenschaften

Molekularformel |

C10H10O2S2 |

|---|---|

Molekulargewicht |

226.3 g/mol |

IUPAC-Name |

3-methoxy-2-(3-methoxythiophen-2-yl)thiophene |

InChI |

InChI=1S/C10H10O2S2/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3 |

InChI-Schlüssel |

OSRBQBIBWPRWHJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(SC=C1)C2=C(C=CS2)OC |

Herkunft des Produkts |

United States |

Monomer Synthesis and Derivatization Strategies

Synthetic Pathways for 3,3'-Dimethoxy-2,2'-bithiophene Monomer

The creation of the this compound monomer can be achieved through several synthetic routes, each with distinct advantages concerning yield, purity, and scalability. These methods primarily rely on the coupling of 3-methoxythiophene (B46719) precursors.

Precursor Chemistry and Reaction Mechanisms

The principal precursor for the synthesis of this compound is 3-methoxythiophene. A common method to produce this precursor is from 3-bromothiophene, which is heated with a sodium methanolate solution in the presence of a copper(I) bromide catalyst. chemicalbook.com

Once the 3-methoxythiophene precursor is obtained, a primary route to the target monomer is through an oxidative coupling reaction. This process involves the selective deprotonation of 3-methoxythiophene at the 2-position, which is the most acidic site on the thiophene (B33073) ring adjacent to the sulfur atom and activated by the methoxy (B1213986) group. This is typically achieved using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithio-3-methoxythiophene intermediate is then oxidatively coupled using a transition metal salt, such as anhydrous copper(II) chloride (CuCl₂), to yield this compound.

Palladium-Catalyzed Coupling Methodologies (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing the C-C bond between the two thiophene rings with high selectivity.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. For the synthesis of this compound, this would typically involve the reaction between 2-bromo-3-methoxythiophene (B13090750) and 2-(tributylstannyl)-3-methoxythiophene. The reaction is catalyzed by a palladium(0) complex, often generated in situ from precursors like Pd(PPh₃)₄. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The Stille reaction is known for its tolerance of a wide variety of functional groups, although concerns about the toxicity of organotin reagents and byproducts exist.

Suzuki Coupling: The Suzuki coupling reaction is another cornerstone of modern organic synthesis, pairing an organoboron compound (like a boronic acid or ester) with an organic halide. To synthesize the target molecule, 3-methoxythiophene-2-boronic acid would be reacted with 2-bromo-3-methoxythiophene. This reaction requires a palladium catalyst and a base. Suzuki coupling is often favored due to the low toxicity and environmental impact of the boron-containing byproducts. ossila.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Reactants | Catalyst/Reagent | Key Advantages | Key Disadvantages |

| Oxidative Coupling | 3-Methoxythiophene | n-BuLi, CuCl₂ | High yield from a single precursor. | Requires cryogenic temperatures; use of pyrophoric n-BuLi. |

| Stille Coupling | 2-Bromo-3-methoxythiophene & 2-(Tributylstannyl)-3-methoxythiophene | Pd(0) complex (e.g., Pd(PPh₃)₄) | High functional group tolerance. | Toxicity of organotin reagents and byproducts. |

| Suzuki Coupling | 2-Bromo-3-methoxythiophene & 3-Methoxythiophene-2-boronic acid | Pd(0) complex, Base | Low toxicity of byproducts; stable reagents. | Boronic acids can be sensitive to reaction conditions. |

Functionalization and Structural Modification of the this compound Core

Once synthesized, the this compound core can be further modified to tune its electronic and steric properties, or to prepare it for polymerization.

Introduction of Additional Substituents for Electronic and Steric Tuning

The introduction of functional groups onto the bithiophene backbone is a key strategy for modulating the properties of the resulting materials. Electron-withdrawing groups, such as cyano (–CN) groups, can significantly alter the electronic characteristics of the molecule. For example, the introduction of cyano groups onto a bithiophene core has been shown to dramatically lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tuning is critical for applications in organic electronics, such as n-type semiconductors in organic thin-film transistors (OTFTs). rsc.orgnih.gov The methoxy groups (–OCH₃) on the 3,3'-positions already act as electron-donating groups, which raise the HOMO level. nih.gov Adding further substituents allows for precise control over the final electronic profile of the molecule.

Synthesis of Halogenated (e.g., Bromo, Iodo) or Stannylated Derivatives as Polymerization Precursors

For the synthesis of conjugated polymers, the monomer must be functionalized with reactive groups that can participate in polymerization reactions like Stille or Suzuki polycondensation. This typically involves the selective halogenation or stannylation of the monomer at the terminal 5 and 5' positions.

Halogenation: Bromination is a common strategy. 5,5'-Dibromo-3,3'-dimethoxy-2,2'-bithiophene can be synthesized by treating the dimethoxy bithiophene core with a brominating agent such as N-bromosuccinimide (NBS). These dibrominated monomers are key building blocks for Suzuki and Stille polymerizations, where they can be coupled with appropriate di-boronic esters or di-stannyl compounds. ossila.comossila.com

Stannylation: Stannylated derivatives, such as 5,5'-bis(trimethylstannyl)-3,3'-dimethoxy-2,2'-bithiophene, are precursors for Stille polymerization. They are typically prepared from the corresponding 5,5'-dibromo derivative. The process involves a lithium-halogen exchange using a strong base like n-BuLi, followed by quenching the resulting di-lithiated species with a trialkyltin chloride, such as trimethyltin (B158744) chloride.

Table 2: Key Functionalized Derivatives of this compound

| Derivative Name | Formula | Purpose | Typical Precursor |

| 5,5'-Dibromo-3,3'-dimethoxy-2,2'-bithiophene | C₁₀H₈Br₂O₂S₂ | Monomer for Suzuki/Stille Polymerization | This compound |

| 5,5'-Bis(trimethylstannyl)-3,3'-dimethoxy-2,2'-bithiophene | C₁₆H₂₆O₂S₂Sn₂ | Monomer for Stille Polymerization | 5,5'-Dibromo-3,3'-dimethoxy-2,2'-bithiophene |

Regioisomeric Considerations in Monomer Synthesis

The precise control of regiochemistry is paramount in the synthesis of this compound to ensure the desired connectivity and properties. The target is a 2,2'-linkage between the two thiophene rings.

The high regioselectivity of the oxidative coupling method is a direct result of the chemistry of substituted thiophenes. The C-H bond at the 2-position (alpha to the sulfur) of a thiophene ring is significantly more acidic than the other positions and is therefore preferentially deprotonated by strong bases like n-BuLi. reddit.com The presence of the electron-donating methoxy group at the 3-position further directs the lithiation to the adjacent 2-position, effectively preventing the formation of other isomers. acs.org

In palladium-catalyzed cross-coupling reactions, regioselectivity is controlled by the structure of the starting materials. For a successful synthesis of the 2,2'-isomer, it is essential to use precursors that are exclusively functionalized at the 2-position, such as 2-bromo-3-methoxythiophene and its corresponding boronic acid or stannane (B1208499) partner. The use of improperly functionalized or mixed isomers of the precursors would lead to a mixture of bithiophene products with different linkages (e.g., 2,3'- or 3,3'-bithiophenes), which would be difficult to separate and detrimental to the performance of any resulting polymer.

Polymerization Methodologies and Mechanistic Studies

Electrochemical Polymerization of 3,3'-Dimethoxy-2,2'-bithiophene

Electrochemical polymerization is a versatile technique that allows for the direct synthesis of polymer films onto an electrode surface. This method provides a high degree of control over the film's thickness, morphology, and properties by manipulating the electrochemical parameters.

The electropolymerization of thiophene (B33073) derivatives, including this compound, proceeds through an oxidative coupling mechanism. The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. This reactive species then couples with another radical cation or a neutral monomer, leading to the formation of a dimer. Subsequent oxidation and coupling steps result in the growth of the polymer chain.

The presence of methoxy (B1213986) groups at the 3 and 3' positions influences the electronic properties and conformation of the monomer, which in turn affects the polymerization process. These electron-donating groups lower the oxidation potential of the monomer, facilitating polymerization at less positive potentials compared to unsubstituted bithiophene. Studies on related dimethyl-bithiophenes have shown that the position of the methyl groups significantly impacts the conformation and electronic properties of the resulting polymers. researchgate.net For instance, head-to-head linkages, as would be formed from 3,3'-disubstituted monomers, can lead to a less planar polymer backbone compared to head-to-tail or tail-to-tail linkages. researchgate.net This deviation from planarity can influence the polymer's optical and electronic properties. researchgate.net

Several electrochemical parameters critically affect the formation and properties of Poly(this compound) films.

Applied Potential: The potential at which the polymerization is carried out is a crucial factor. A higher applied potential generally leads to a faster polymerization rate. dtic.mil However, excessively high potentials can cause over-oxidation of the polymer, leading to degradation and a loss of conductivity. The choice of an appropriate potential is therefore a trade-off between achieving a reasonable polymerization rate and preserving the desired properties of the polymer film.

Electrolyte: The supporting electrolyte, consisting of a salt dissolved in a solvent, plays a vital role. The nature of the anion from the salt can influence the morphology and conductivity of the resulting polymer film as it becomes incorporated as a dopant. The solvent must be able to dissolve both the monomer and the electrolyte and remain stable at the applied potentials.

Temperature: Temperature affects the kinetics of the polymerization reaction and the diffusion of species in the electrolyte. While not as commonly studied as potential and electrolyte, it can influence the rate of polymer growth and the final film structure.

The reproducibility of constant potential electropolymerizations can sometimes be challenging, with variations in current response observed even under seemingly identical conditions. researchgate.net This highlights the sensitivity of the process to subtle changes in the experimental setup, such as the stability of the reference electrode and the purity of the reagents. researchgate.net

The homopolymerization of this compound results in Poly(this compound). The properties of this homopolymer are largely determined by the regioregularity of the polymer chain, which is influenced by the starting monomer's structure. The head-to-head linkage inherent to the 3,3'-disubstituted bithiophene monomer can lead to steric hindrance between the methoxy groups, potentially causing the polymer backbone to adopt a non-planar conformation. researchgate.net This can affect the extent of π-conjugation along the polymer chain, which in turn influences the polymer's electronic and optical properties, such as its conductivity and absorption spectrum.

Chemical Oxidative Polymerization

Chemical oxidative polymerization offers a scalable method for producing bulk quantities of Poly(this compound) powder. This technique involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Iron(III) chloride (FeCl₃) is a commonly used and effective oxidizing agent for the polymerization of thiophenes. ntu.edu.sg The polymerization mechanism is believed to be similar to electropolymerization, involving the oxidation of the monomer to a radical cation, followed by coupling reactions.

The reaction conditions for chemical oxidative polymerization significantly impact the properties of the resulting polymer:

Oxidant-to-Monomer Ratio: The stoichiometry between the oxidizing agent and the monomer is a critical parameter. Studies on related systems have shown that increasing the oxidant-to-monomer ratio can lead to a higher degree of oxidation in the final polymer. nih.govnih.gov

Reaction Temperature and Time: These parameters influence the reaction rate and the molecular weight of the polymer. Controlling the temperature is crucial to prevent side reactions and ensure a more uniform polymer structure. ntu.edu.sg

Solvent: The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the reaction kinetics.

For example, the chemical oxidation of 3,3′-dibutoxy-2,2′-bithiophene, a related derivative, with iron(III) chloride yielded a highly conjugated polymer with good conductivity. rsc.org This suggests that chemical oxidation is a viable route for producing conductive polymers from 3,3'-dialkoxy-2,2'-bithiophenes.

A less common but intriguing method is solid-state oxidative polymerization. This technique involves the direct polymerization of the monomer in its crystalline state, often initiated by an oxidizing agent or by thermal treatment. nih.govpkusz.edu.cn

Research on a similar monomer, 3',4'-dimethoxy-2,2':5',2"-terthiophene, has demonstrated the feasibility of solid-state oxidative polymerization using FeCl₃. nih.govnih.govresearchgate.net In these studies, the ratio of the oxidant to the monomer was found to be a key factor influencing the structural and physicochemical properties of the resulting polymer. nih.govnih.govresearchgate.net It was observed that the degree of oxidation, electrochemical activity, and conductivity of the polymer increased with an increasing oxidant-to-monomer ratio. nih.govnih.gov However, the resulting polymers were often composed mainly of dimers with smaller amounts of higher molecular weight components. nih.govnih.gov This approach offers a solvent-free route to polymer synthesis, which can be advantageous from an environmental and processing perspective.

Copolymerization Strategies Incorporating this compound Units

Copolymerization is a powerful tool to fine-tune the properties of conjugated polymers. By combining this compound, an electron-rich (donor) unit, with various electron-deficient (acceptor) co-monomers, researchers can create materials with tailored band gaps, absorption spectra, and charge transport characteristics.

The performance of donor-acceptor (D-A) copolymers is intrinsically linked to the chemical structure of the constituent monomers. The design of co-monomers for polymerization with this compound follows key principles aimed at optimizing the optoelectronic properties of the final polymer.

A primary consideration is the energy level alignment of the donor and acceptor units. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the co-monomers dictate the HOMO-LUMO gap of the resulting copolymer. For instance, in copolymers composed of a 3,3'-didodecyl-2,2'-bithiophene donor and a 4,6-bis(3'-alkylthiophen-2'-yl)thieno[3,4-c] rsc.orgbham.ac.ukrsc.orgthiadiazole acceptor, the selection of the acceptor unit influences the resulting photophysical and electrochemical properties. rsc.org The electron-donating nature of the 3,3'-dimethoxy groups in this compound raises the HOMO level of the polymer, while the choice of a strong electron-acceptor co-monomer will lower the LUMO level. This strategic pairing allows for the tuning of the polymer's band gap.

Furthermore, the geometry and steric hindrance of the co-monomer are critical. Planar co-monomers tend to promote intermolecular π-π stacking, which is beneficial for charge transport. However, excessive steric hindrance from bulky side chains on the co-monomer can disrupt the planarity of the polymer backbone, potentially hindering charge mobility. The solubility of the resulting copolymer is another crucial factor, often modulated by attaching flexible alkyl or alkoxy side chains to the co-monomer.

A study on copolymers with dithienopyrrole and benzothiadiazole units demonstrated that the number of thienyl spacers between the donor and acceptor units can tune the optical band gap from 1.41 eV to 1.61 eV. rsc.org This highlights the importance of the linker between the donor and acceptor moieties in the co-monomer design.

To achieve well-defined polymer structures with controlled molecular weights and low polydispersity, controlled polymerization techniques are essential. For copolymers incorporating this compound, transition metal-catalyzed cross-coupling reactions are the most prevalent methods.

Stille Coupling: This versatile method involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. For the copolymerization of this compound, one monomer would typically be a distannylated derivative and the co-monomer a dihalogenated species, or vice versa. For example, new low-bandgap donor-acceptor functional copolymers, CDTDBT and CEHTDBT, were synthesized by Stille coupling of the corresponding comonomers. rsc.org While this example uses a 3,3'-didodecyl-2,2'-bithiophene donor, the principle is directly applicable to the 3,3'-dimethoxy analogue.

Suzuki Coupling: This cross-coupling reaction utilizes a boronic acid or ester with an organohalide, also catalyzed by a palladium complex. It is another powerful tool for synthesizing D-A copolymers. The synthesis of copolymers with 9-(2-ethylhexyl)carbazole (B70396) or dibenzothiophene-5,5-dioxide donor units and 5,6-difluorobenzo[c] rsc.orgbham.ac.ukrsc.orgthiadiazole acceptor units was achieved via Suzuki coupling. nih.gov This method offers the advantage of using more environmentally benign boron compounds compared to the organotin reagents in Stille coupling. A general strategy for synthesizing well-defined conjugated polymers with controlled heterobisfunctional chain ends has been developed using a combination of controlled Pd(0)/t-Bu3P Suzuki cross-coupling polymerization and post-polymerization modification. rsc.orgornl.gov

The choice of catalyst, ligands, and reaction conditions in both Stille and Suzuki polymerizations is critical for achieving high molecular weight polymers with the desired properties.

The precise control over the arrangement of monomer units within the polymer chain (regioregularity) and the spatial orientation of atoms (stereochemistry) is paramount for optimizing the performance of conjugated polymers.

Regioregularity: For substituted thiophenes, the coupling between monomer units can occur in different orientations, leading to head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. A high degree of HT regioregularity generally leads to a more planar polymer backbone, which enhances π-orbital overlap and, consequently, charge carrier mobility. For poly(3-alkoxythiophene)s, it has been shown that different synthetic methodologies can yield polymers with varying degrees of regioregularity. researchgate.net For instance, polymerization with FeCl₃ often results in highly regioirregular polymers, whereas the GRIM (Grignard Metathesis) methodology can produce polymers with higher, though not perfect, regioregularity. researchgate.net An alternative approach involving the exclusive formation and subsequent polymerization of a specific bromomagnesio-alkoxythiophene monomer has been shown to yield poly(3-alkoxythiophene)s with almost perfect regioregularity. researchgate.net The development of poly(3-hexylthiophene) regioblock copolymers, composed of a highly regioregular block and a regiorandom block, has demonstrated the significant impact of the distribution of regiodefects on the crystalline behavior of the polymer. rsc.org

The following table summarizes the effect of the polymerization method on the regioregularity of poly(3-alkoxythiophene)s, which serves as a close analog to what can be expected for poly(this compound) based polymers.

| Polymerization Method | Resulting Regioregularity | Reference |

|---|---|---|

| FeCl₃ Oxidative Coupling | Highly Regioirregular | researchgate.net |

| GRIM (Grignard Metathesis) | Relatively High (but not perfect) | researchgate.net |

| Polymerization of 2-bromomagnesio-3-alkoxy-5-bromothiophene | Almost Perfect Regioregularity | researchgate.net |

Stereochemistry: When chiral side chains are introduced to the bithiophene monomer or the co-monomer, the stereochemistry of the resulting polymer becomes a critical factor. The spatial arrangement of these chiral centers can influence the polymer's self-assembly into helical structures, which can have profound effects on its chiroptical properties and interaction with other molecules. While specific studies on the stereochemical control during the polymerization of this compound are not abundant, the principles established for other chiral polythiophenes are applicable. The use of chiral catalysts or monomers with predefined stereocenters are common strategies to induce a specific stereochemistry in the final polymer. bham.ac.ukrsc.org For instance, the synthesis of chiral polythiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom has been demonstrated. rsc.org

Structural Characterization and Microstructural Analysis of Polymers

Spectroscopic Elucidation of Monomer and Polymer Structures

Spectroscopic techniques are invaluable tools for probing the chemical bonding, functional groups, and electronic properties of both the 3,3'-dimethoxy-2,2'-bithiophene monomer and its polymeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules in solution. For the monomer this compound, ¹H and ¹³C NMR spectroscopy would provide definitive information about the arrangement of protons and carbon atoms.

For poly(this compound), NMR spectroscopy can provide insights into the polymer's regiochemistry and the presence of end groups. The polymerization of substituted thiophenes can lead to different coupling patterns (head-to-head, head-to-tail, tail-to-tail), which can be distinguished by high-resolution NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on general principles of NMR spectroscopy for similar compounds, as specific experimental data is not available.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (B1213986) Protons (-OCH₃) | 3.8 - 4.0 (s) | 55 - 60 |

| Thiophene (B33073) Ring Protons | 6.8 - 7.5 (d) | 110 - 140 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For the monomer this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl groups of the methoxy substituents, C-O stretching of the methoxy groups, and the C=C and C-S stretching vibrations of the thiophene rings.

In the case of poly(this compound), FTIR spectroscopy can confirm the polymerization and provide information about the polymer's structure. A study on the closely related poly-3,3'dipenthoxy-2,2'-bithiophene provides a reference for the expected vibrational modes. researchgate.net The polymerization of this compound would likely result in a broadening of the absorption bands and potential shifts in their positions due to the extended conjugation in the polymer backbone. Key vibrational bands for poly(3-alkylthiophenes) include the C=C stretching of the thiophene ring and the C-H out-of-plane bending modes, which are sensitive to the polymer's conformation and packing. researchgate.net

Table 2: Expected FTIR Vibrational Frequencies for this compound and its Polymer Note: This table is based on characteristic vibrational frequencies for similar compounds, as specific experimental data is not available.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Compound |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Monomer & Polymer |

| C-H stretch (aliphatic, -OCH₃) | 3000 - 2850 | Monomer & Polymer |

| C=C stretch (thiophene ring) | 1600 - 1450 | Monomer & Polymer |

| C-O stretch (methoxy) | 1250 - 1000 | Monomer & Polymer |

UV-Vis-NIR spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption maximum (λ_max) is directly related to the extent of π-conjugation.

For the this compound monomer, the UV-Vis spectrum would show absorptions corresponding to π-π* transitions within the two thiophene rings. Upon polymerization to poly(this compound), a significant red-shift (bathochromic shift) in the absorption maximum is expected. This is due to the extension of the π-conjugated system along the polymer backbone, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position and shape of the absorption band can provide qualitative information about the effective conjugation length and the degree of order in the polymer film.

Determination of Polymer Molecular Weight and Polydispersity

The molecular weight and its distribution (polydispersity) are critical parameters for polymers as they significantly influence their physical and mechanical properties, as well as their processability and performance in devices.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique used to determine the molecular weight distribution of polymers. The method separates polymer chains based on their hydrodynamic volume in solution. Smaller molecules can penetrate more into the pores of the column packing material and therefore have a longer retention time, while larger molecules are excluded and elute faster.

For poly(this compound), GPC analysis would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These values are crucial for understanding the polymerization process and for correlating the polymer's chain length with its properties. The choice of eluent and calibration standards (typically polystyrene) are important experimental considerations.

Solid-State Structural Characterization

The arrangement of molecules in the solid state is critical for the performance of organic electronic materials. X-ray diffraction is a primary tool for investigating the solid-state structure.

For the monomer, the crystal structure of this compound has been determined by X-ray crystallography. The molecule lies on a crystallographic center of symmetry, with the two thiophene rings being coplanar. The two sulfur atoms are in a trans conformation relative to the C-C bond connecting the two rings.

The solid-state structure of poly(this compound) is expected to be significantly influenced by the presence of the methoxy side chains. These side chains can affect the planarity of the polymer backbone and the intermolecular packing. In many poly(3-alkylthiophenes), the polymer chains self-assemble into a lamellar structure with π-stacking between the backbones, which is crucial for efficient charge transport. rsc.org The degree of crystallinity and the orientation of the crystalline domains relative to a substrate can be investigated using techniques like X-ray diffraction on thin films of the polymer. The morphology of the polymer film, including the presence of ordered domains and amorphous regions, plays a critical role in the performance of electronic devices.

X-ray Diffraction (XRD) for Crystallinity and π-π Stacking Analysis

X-ray diffraction is a fundamental technique for probing the atomic and molecular structure of crystalline materials. For the monomer this compound, single-crystal XRD analysis reveals a highly ordered structure. researchgate.net The molecule crystallizes on a crystallographic center of symmetry, which dictates that the two thiophene rings are coplanar. The sulfur atoms adopt a trans conformation relative to the central C1-C1' bond. researchgate.net This planar structure is a key feature for enabling extended conjugation in the corresponding polymer.

A significant finding from the crystal structure analysis of the monomer is that all intermolecular distances are notably longer than typical van der Waals distances. researchgate.net This indicates that strong π-π stacking interactions, which are crucial for charge transport in many conjugated polymers, are not a dominant feature in the supramolecular assembly of the monomer in its crystalline state.

In contrast, the XRD patterns of related polymers, such as poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), exhibit broad diffraction peaks. mdpi.com These peaks, typically observed around 2θ values of 13° and 23°, are associated with the intermolecular π-π stacking distance and lamellar spacing, respectively, characteristic of a semi-crystalline polymer morphology. mdpi.com While direct XRD data for poly(this compound) is not extensively reported, the analysis of its monomer and related polymers suggests that polymerization would induce a shift from a well-defined single-crystal structure to a semi-crystalline morphology with regions of ordered π-π stacking essential for electronic applications.

| Parameter | This compound (Monomer) | Related Poly(terthiophene)s (Polymer) |

| Overall Structure | Crystalline, coplanar rings, trans conformation of S atoms. researchgate.net | Semi-crystalline. mdpi.com |

| π-π Stacking | Intermolecular distances are longer than van der Waals distances, suggesting weak or absent stacking. researchgate.net | Broad diffraction peaks indicate the presence of π-π stacking. mdpi.com |

| Characteristic XRD Peaks | Sharp peaks corresponding to a single-crystal lattice. | Broad peaks around 2θ = 13° and 23°. mdpi.com |

This interactive table summarizes the crystallographic findings for the monomer and related polymers.

Atomic Force Microscopy (AFM) for Film Morphology and Surface Roughness

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to characterize the surface topography of thin films. It provides quantitative data on features like film morphology, grain size, and surface roughness, which are critical for device performance. researchgate.net

While specific AFM studies on thin films of poly(this compound) are not widely available, research on similar polythiophene derivatives demonstrates the utility of the technique. For instance, AFM has been used to visualize the morphology of polythiophene films, revealing features such as continuous microfibrillar structures. leigroup.cn In some cases, AFM can achieve sub-molecular resolution, allowing for the direct visualization of individual thiophene units and the packing lattice in semicrystalline films. nih.gov High-resolution imaging of a spin-coated polythiophene thin film has resolved terminal methyl groups in a square arrangement with a lattice constant of 0.55 nm. nih.gov

The analysis of surface roughness is a key application of AFM. For example, in a study of a lead sulfide (B99878) (PbS) thin film, AFM measured an average surface roughness of 5.130 nm. researchgate.net For polymer films, morphology and roughness can be influenced by processing conditions and subsequent treatments. AFM imaging has shown that the morphology of some n-type polythiophene derivatives remains stable with minimal changes after exposure to electrolytes, which is a desirable property for applications like organic electrochemical transistors. leigroup.cn Based on these findings for related materials, AFM would be expected to reveal a nano-structured morphology for poly(this compound) films, with surface roughness values dependent on the method of film preparation (e.g., spin coating, vacuum evaporation).

| Parameter | Typical Findings in Polythiophene-like Films | Reference |

| Morphology | Microfibrillar structures, semi-crystalline domains. | leigroup.cn |

| Spatial Resolution | Can resolve individual polymer strands and lattice arrangements (e.g., 0.55 nm lattice constant). | nih.gov |

| Surface Roughness | Quantitative measurement at the nanometer scale (e.g., ~5 nm). | researchgate.net |

This interactive table presents typical data obtained from AFM analysis of related polymer thin films.

Investigation of Intermolecular Interactions and Supramolecular Architecture

The supramolecular architecture of a conjugated polymer, dictated by non-covalent intermolecular interactions, governs how polymer chains pack in the solid state. As established by XRD, the monomer this compound adopts a coplanar conformation in the crystal, but the large separation between molecules suggests that π-π stacking is not the primary force driving crystal formation. researchgate.net

However, theoretical studies on the monomer indicate that it prefers a non-planar conformation when in non-condensed phases, highlighting the influence of the crystalline environment on its structure. The presence of methoxy groups at the 3 and 3' positions is significant. The oxygen atoms in these groups can engage in intramolecular, non-covalent sulfur-oxygen (S--O) interactions, which can help enforce a more planar backbone in the resulting polymer chains. This planarization is crucial for extending π-conjugation along the polymer backbone.

Thermal Stability Analysis (e.g., Thermogravimetric Analysis for decomposition temperature)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of materials by measuring weight loss as a function of temperature. This is a critical parameter, as it defines the upper temperature limit for material processing and device operation.

Specific TGA data for poly(this compound) is not readily documented. However, analysis of related polythiophenes provides a strong indication of its expected thermal behavior. Unsubstituted polythiophene shows a two-step degradation process, with a 10% weight loss temperature (T10) occurring at 315 °C and a major degradation step corresponding to depolymerization at 483 °C. nih.gov Other studies on doped polythiophene show degradation beginning with the loss of the dopant at lower temperatures (e.g., starting from 70-125 °C) followed by backbone degradation above 260 °C. ias.ac.in

A study on poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), a closely related polymer, found that it was less thermally stable than its poly(3',4'-ethylenedioxy-2,2':5',2"-terthiophene) (PEDOT) analogue. nih.gov Generally, substituted polythiophenes show good thermal stability, with decomposition temperatures (defined as 5% weight loss) often above 300-380 °C, making them suitable for processing conditions used in flexible electronics, which are typically below 150 °C. mdpi.com

| Compound | Degradation Temperature (TGA) | Notes | Reference |

| Polythiophene (undoped) | T10 at 315 °C; Main degradation at 483 °C. | Two-step degradation. | nih.gov |

| Polythiophene (BF4-doped) | Step 1: 70-260 °C; Step 2: >260 °C. | Step 1 is dopant loss; Step 2 is backbone degradation. | ias.ac.in |

| Isoindigo-Thiophene Copolymers | Td (5% loss) > 380 °C. | Good thermal stability. | mdpi.com |

| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | Lower stability than PEDOT analogue. | Indicates methoxy substitution affects stability. | nih.gov |

This interactive table summarizes the thermal stability of various related polythiophene materials.

Electronic Structure and Spectroelectrochemical Investigations

Electrochemical Behavior of 3,3'-Dimethoxy-2,2'-bithiophene Monomers and Polymers

The electrochemical characteristics of this compound and its polymer are fundamental to understanding their redox properties and potential for use in electronic devices.

Cyclic Voltammetry (CV) Analysis of Redox Processes

Cyclic voltammetry is a key technique for investigating the redox behavior of electroactive species. For the electropolymerization of thiophene (B33073) and its derivatives, CV is instrumental. aps.orgresearchgate.net During the anodic scan, the monomer undergoes oxidation at a specific potential, leading to the formation of radical cations. These radical cations then couple, initiating the polymerization process and depositing a polymer film on the electrode surface. chemicalbook.com Subsequent cycles in the voltammogram will show the redox behavior of the growing polymer film, characterized by oxidation and reduction peaks. researchgate.netresearchgate.net

Determination of Oxidation and Reduction Potentials and Their Dependence on Structure

The oxidation and reduction potentials are critical parameters that dictate the ease with which a material can be doped. For polythiophene derivatives, the introduction of electron-donating groups, such as alkoxy chains, at the 3 and 3' positions of the bithiophene unit generally lowers the oxidation potential. This is due to the electron-donating nature of the oxygen atoms, which increases the electron density of the thiophene rings, making them easier to oxidize.

A study on a closely related polymer, poly(3,3'-dibutoxy-2,2'-bithiophene), revealed a very low oxidation potential of 0.07 V versus a saturated calomel (B162337) electrode (SCE). Given the similar electronic effect of methoxy (B1213986) and butoxy groups, the oxidation potential of poly(this compound) is expected to be in a similarly low range. The precise values of oxidation and reduction potentials are influenced by factors such as the solvent, electrolyte, and the structure of the polymer. researchgate.net

Correlation of Electrochemical Data with Electronic Energy Levels (HOMO/LUMO)

The electrochemical properties of a conjugated polymer are directly related to its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential is correlated with the HOMO level, while the reduction potential is related to the LUMO level. A lower oxidation potential corresponds to a higher HOMO energy level, indicating that the polymer is more easily oxidized.

The HOMO and LUMO energy levels can be estimated from cyclic voltammetry data. While precise calculations require specific experimental data for this compound, the general principle holds that the electron-donating methoxy groups will raise the HOMO level compared to unsubstituted polybithiophene, thereby lowering the ionization potential and the oxidation potential. The energy of the HOMO and LUMO levels are crucial in determining the feasibility of charge injection from electrodes in electronic devices. arxiv.org

Spectroelectrochemical Studies of Poly(this compound) Derivatives

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide insights into the changes in the electronic structure of a material during redox processes.

In-Situ Optical Changes Upon Electrochemical Doping and Dedoping

In-situ UV-Vis-NIR spectroelectrochemistry allows for the monitoring of changes in the absorption spectrum of a polymer film as the applied potential is varied. nih.gov For polythiophene derivatives, the neutral (undoped) polymer typically exhibits a strong π-π* transition in the visible region. researchgate.net Upon electrochemical oxidation (p-doping), this interband absorption decreases, and new absorption bands appear at lower energies, in the near-infrared (NIR) region. nih.gov These new bands are associated with the formation of charge carriers.

During dedoping, the process is reversed: the low-energy absorption bands disappear, and the intensity of the π-π* transition is restored. These reversible color changes are the basis for the application of these materials in electrochromic devices. aps.org

Analysis of Charge Carrier Generation and Evolution (e.g., Polarons, Bipolarons)

The new absorption bands that appear in the NIR region upon doping are signatures of the charge carriers formed on the polymer backbone. In polythiophenes, the primary charge carriers are polarons and bipolarons.

At low doping levels, the removal of an electron from the polymer chain creates a radical cation known as a polaron . This process is associated with the appearance of two characteristic absorption bands in the NIR region. aps.org

As the doping level increases, a second electron can be removed from the same segment of the polymer chain, leading to the formation of a spinless dication known as a bipolaron . The formation of bipolarons is typically associated with the appearance of a single, broad absorption band at a lower energy than the polaron bands. aps.org The relative populations of polarons and bipolarons are dependent on the doping level. At low oxidation potentials, polarons are the dominant species, while at higher potentials, they can combine to form the more thermodynamically stable bipolarons.

The precise energies of the absorption bands for the polarons and bipolarons in poly(this compound) would need to be determined experimentally through in-situ spectroelectrochemistry. However, the general mechanism of charge carrier formation is expected to be consistent with that observed in other polythiophene derivatives.

Conformational Analysis and Theoretical Chemistry

Quantum-Mechanical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum-mechanical calculations have been instrumental in elucidating the conformational and electronic landscape of 3,3'-Dimethoxy-2,2'-bithiophene and its derivatives. These methods offer a window into molecular properties that can be challenging to probe experimentally.

The conformation of this compound is a subject of considerable interest, as the dihedral angle between the two thiophene (B33073) rings dictates the extent of π-conjugation and, consequently, its electronic properties.

Early computational and experimental studies revealed a fascinating dichotomy between its solid-state and gas-phase or solution conformations. X-ray diffraction analysis of the crystal structure shows that the molecule adopts a coplanar conformation where the two thiophene rings lie in the same plane. researchgate.net In this solid-state arrangement, the two sulfur atoms are in a trans relative position to the inter-ring C(2)-C(2') bond, and the molecule lies on a crystallographic center of symmetry. researchgate.net

In contrast, theoretical calculations have suggested that a non-planar conformation is energetically more favorable in a non-perturbed state, such as the gas phase. researchgate.net For instance, Modified Neglect of Diatomic Overlap (MNDO) calculations indicated that a conformation where the two thiophene rings are perpendicular (90° dihedral angle) is about 17 kJ/mol more stable than the coplanar form. More advanced ab initio calculations also support the preference for a non-planar geometry. This discrepancy between the solid state and theoretical predictions highlights the significant role of crystal packing forces in enforcing a planar structure in the solid phase, which maximizes intermolecular interactions. In non-condensed phases, such as in solution, the compound is believed to prefer a non-planar conformation to minimize steric hindrance between the methoxy (B1213986) groups and the sulfur atoms of the adjacent ring. mdpi.com

Table 1: Selected Bond Distances and Angles for Crystalline this compound from X-ray Diffraction

Data sourced from Paulus et al. (1988). researchgate.net The values in parentheses represent the standard deviations.

While specific, experimentally verified values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound are not extensively documented in readily available literature, the electronic structure of such compounds is routinely investigated using Density Functional Theory (DFT). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and the energy of the lowest electronic transition of the molecule. scispace.comresearchgate.net

For substituted bithiophenes, the HOMO is typically a π-orbital delocalized along the bithiophene backbone, while the LUMO is a π*-antibonding orbital. The energy levels of these orbitals, and thus the band gap, are sensitive to the nature and position of substituents. Electron-donating groups, such as methoxy groups, are expected to raise the energy of the HOMO level, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted 2,2'-bithiophene (B32781). This reduction in the energy gap is a key factor in tuning the electronic and optical properties of materials for applications in organic electronics. The precise values depend heavily on the computational method (functional and basis set) employed. scispace.com

Theoretical calculations are crucial for interpreting experimental spectroscopic data, such as UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic excitation energies and absorption spectra. mdpi.comrsc.org

For this compound, theoretical calculations have been used in conjunction with UV spectra to perform conformational analysis in solution. mdpi.com The observed absorption maximum (λmax) is directly related to the HOMO-LUMO gap, which is in turn highly dependent on the inter-ring dihedral angle. A more planar conformation allows for greater π-conjugation, which lowers the LUMO energy and results in a red-shifted (longer wavelength) absorption. Conversely, a twisted conformation disrupts conjugation, increasing the energy gap and causing a blue-shift (shorter wavelength) in the absorption spectrum. The preference for a non-planar conformation of this compound in solution is supported by these combined spectroscopic and theoretical studies. mdpi.com

Molecular Dynamics Simulations for Polymer Conformation and Packing

While quantum-mechanical calculations are excellent for single molecules or small oligomers, Molecular Dynamics (MD) simulations are the preferred tool for studying the conformational behavior and packing of large polymer chains. rsc.orgdiva-portal.org MD simulations use classical mechanics and force fields to model the movements of atoms over time, providing insights into the morphology of materials like poly(this compound) in the bulk state.

Specific MD studies focusing exclusively on poly(this compound) are not widely reported. However, extensive research on the closely related poly(3-hexylthiophene) (P3HT) provides a framework for understanding how such polymers behave. rsc.orgdiva-portal.org These simulations can predict key properties such as:

Chain Conformation: The distribution of torsional angles along the polymer backbone, which determines the effective conjugation length.

Persistence Length: A measure of the stiffness of the polymer chain.

Packing and Density: How polymer chains arrange themselves in the amorphous or crystalline domains, which is critical for charge transport.

For poly(3-alkylthiophenes), MD simulations have shown that both chain length and temperature significantly affect conformational properties. diva-portal.org The choice of force field, particularly the parameters for atomic partial charges and torsional potentials, greatly impacts the simulation results. rsc.org

Computational Models for Intermolecular Interactions and Solid-State Organization

Understanding the solid-state organization of conducting polymers is essential for optimizing the performance of electronic devices. Computational models are used to investigate the intermolecular interactions that govern how polymer chains pack in the solid state. These interactions are primarily a combination of van der Waals forces and, in the case of π-conjugated systems, π-π stacking interactions between adjacent polymer backbones.

Again, while specific models for poly(this compound) are scarce, insights can be drawn from studies on analogous systems. The methoxy substituents in poly(this compound) would play a crucial role in dictating the solid-state organization. They influence the inter-chain distance and the geometry of π-stacking, which directly affects charge mobility. Computational studies on other poly(3-alkoxythiophenes) aim to predict crystal structures and morphologies, correlating them with experimentally observed properties from techniques like X-ray diffraction. These models help to establish structure-property relationships that guide the design of new materials with improved solid-state packing and, therefore, enhanced electronic performance.

Structure Property Relationships and Molecular Design Principles

Influence of Dimethoxy Substitution on Electronic and Optoelectronic Properties

The introduction of methoxy (B1213986) groups at the 3 and 3' positions of the 2,2'-bithiophene (B32781) core profoundly alters its electronic landscape. These alkoxy groups are strong electron-donating substituents, which leads to significant changes in electron density, energy levels, and optical properties.

The oxygen atom in each methoxy group possesses lone pairs of electrons that can be donated into the π-system of the thiophene (B33073) rings through a resonance effect. This increases the electron density along the bithiophene backbone. However, the positioning of these substituents at the 3,3'-positions introduces significant steric hindrance. acs.org This steric clash forces the two thiophene rings to adopt a non-planar conformation, with a notable torsion angle between them. acs.orgresearchgate.net

Quantum mechanical calculations and experimental data indicate that while unsubstituted 2,2'-bithiophene has energy minima in nearly planar (anti-gauche) conformations, 3,3'-disubstituted bithiophenes, such as 3,3'-dimethyl-2,2'-bithiophene, have a distinct energy minimum at a significantly twisted (gauche-gauche) conformation. acs.org This deviation from planarity disrupts the overlap of p-orbitals between the rings, thereby interrupting and weakening the degree of π-conjugation along the polymer backbone. nih.gov The reduced conjugation is a critical factor that influences the electronic and optical properties of polymers derived from this monomer.

The electron-donating nature of the dimethoxy groups has a direct and predictable effect on the frontier molecular orbital (FMO) energies. By increasing the electron density of the π-conjugated system, these groups raise the energy of the Highest Occupied Molecular Orbital (HOMO). This effect is a common strategy in the design of polymer donors for organic solar cells. rsc.org Raising the HOMO level can improve the alignment with the energy levels of acceptor materials, although it can also impact the material's oxidative stability.

Conversely, the disruption of π-conjugation due to the twisted backbone tends to increase the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A less conjugated system generally has a wider bandgap, which corresponds to the absorption of higher-energy light (a blue-shift in the absorption spectrum). nih.gov For instance, poly(3,3′-dibutoxy-2,2′-bithiophene), a related polymer, was found to be nearly transparent in its conducting state with a low oxidation potential. rsc.org The interplay between the electronic push of the methoxy groups and the steric twist of the backbone allows for fine-tuning of the optical bandgap.

Table 1: Representative Frontier Orbital Energies and Bandgaps of Thiophene-Based Molecules Note: Values are illustrative and can vary based on calculation method and experimental conditions.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (Egopt) (eV) |

|---|---|---|---|

| 2,2'-Bithiophene (Theoretical) | - | - | 6.585 researchgate.net |

| Polythiophene (extrapolated) | - | - | ~1.98-2.0 mdpi.com |

| Bithiopheneimide Homopolymer | -6.18 | -3.10 | 3.1 researchgate.net |

Steric and Electronic Effects of Substituents on Monomer Reactivity and Polymer Properties

The steric bulk and electronic influence of the 3,3'-dimethoxy groups are not only crucial for the monomer's intrinsic properties but also play a defining role in its reactivity during polymerization and the ultimate characteristics of the resulting polymer.

As established, the 3,3'-dimethoxy-2,2'-bithiophene monomer possesses a significantly non-planar structure due to steric repulsion between the methoxy groups and the sulfur atoms of the adjacent rings. acs.orgresearchgate.net This inherent molecular geometry is directly propagated along the polymer chain during polymerization. The resulting polymer, poly(this compound), features a backbone with a large torsion angle between repeating monomer units. nih.gov This contrasts sharply with polymers made from 3-substituted thiophenes or 2,2'-bithiophenes without 3,3'-substituents, which can adopt a more planar, co-facial arrangement. This lack of planarity is a critical structural feature, as it hinders effective π-stacking between polymer chains, which is essential for efficient charge transport. nih.gov

The inherent non-planarity and resulting poor intermolecular packing of polymers derived from 3,3'-disubstituted bithiophenes present a significant challenge for achieving high charge carrier mobility. For example, a copolymer incorporating a dimethoxy-bithiophene unit (DMP-PNDIT2) exhibited very poor field-effect mobility, on the order of 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govacs.org To overcome this, several molecular design strategies have been explored in related systems.

One innovative approach is molecular encapsulation , where covalent bridges are used to lock the thiophene units into a more planar conformation. nih.govacs.org This strategy can enforce backbone planarity and promote thin-film crystallinity through an "intermolecular-lock" mechanism, without preventing the necessary π-stacking for charge transport. nih.govacs.org Another strategy involves incorporating moieties capable of forming strong, directional non-covalent interactions, such as hydrogen bonds. Introducing amide or urea (B33335) groups into bithiophene-containing polymers can facilitate self-organization into ordered, fibrous structures, leading to a surprising enhancement in charge carrier mobility. rsc.orgnih.gov These approaches aim to enforce a more ordered microstructure, creating pathways for efficient charge hopping between polymer chains. rsc.org

Impact of Polymerization Method and Conditions on Final Material Characteristics

The choice of polymerization method and the specific reaction conditions are critical variables that significantly influence the final properties of poly(this compound), including its molecular weight, polydispersity, and film quality.

Common methods for synthesizing polythiophenes include chemical oxidative polymerization and electrochemical polymerization .

Chemical Oxidative Polymerization : This method often employs an oxidant like iron(III) chloride (FeCl₃). nih.gov The reaction parameters are crucial. For instance, the order of addition of the monomer and oxidant ("standard" vs. "reverse" addition) and the choice of solvent can dramatically affect the resulting polymer's molecular weight and yield. nih.gov For many thiophene monomers, careful optimization is required to suppress side reactions and achieve high molecular weight polymers, which are generally desirable for good mechanical properties and charge transport. nih.gov

Electrochemical Polymerization : This technique involves the anodic oxidation of the monomer on an electrode surface to form a polymer film directly. nih.govepstem.net It offers the advantage of producing uniform films, which is beneficial for device fabrication. nih.gov The use of bithiophene monomers, like this compound, is advantageous as they typically have a lower oxidation potential than their corresponding monothiophene counterparts, which can help avoid overoxidation and degradation during synthesis, leading to higher-quality polymer films. nih.gov The choice of solvent and supporting electrolyte, such as using boron trifluoride diethyl etherate (BFEE), can significantly accelerate the reaction rate and improve the uniformity of the deposited polymer film. nih.gov

Ultimately, the polymerization conditions must be carefully tailored to the specific monomer to control the polymer's structural characteristics and, consequently, its electronic and optoelectronic performance.

Correlation between Regioregularity and Resultant Performance

The performance of conjugated polymers is intrinsically linked to their regioregularity, which describes the specific orientation of monomer units within the polymer chain. For substituted thiophenes, polymerization can result in head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings.

In the case of polymers derived from 3,3'-disubstituted-2,2'-bithiophenes, the nature of the substituent at the 3 and 3' positions plays a pivotal role in dictating the polymer's conformation and, consequently, its electronic properties. The presence of methoxy groups at these positions introduces steric hindrance that influences the dihedral angle between the two thiophene rings. Conformational analysis of the this compound monomer indicates a preference for a non-planar conformation in non-condensed phases. This inherent twist in the monomer unit can disrupt the planarity of the resulting polymer backbone, which is a critical factor for efficient charge transport.

While specific studies on the regioregularity of poly(this compound) are not extensively documented in the reviewed literature, research on analogous systems provides valuable insights. For instance, the chemical oxidation of the closely related 3,3′-dibutoxy-2,2′-bithiophene has been shown to yield a highly conjugated polymer that is a nearly transparent conductor with a remarkably low oxidation potential of 0.07 V versus a saturated calomel (B162337) electrode. rsc.org This suggests that despite the potential for non-planar conformations due to the 3,3'-disubstitution, a high degree of conjugation can still be achieved.

Furthermore, studies on other 3,3'-disubstituted bithiophene systems highlight the profound impact of the substituent's electronic nature. For example, the introduction of electron-withdrawing cyano groups at the 3,3' positions in bithiophene-based copolymers leads to a dramatic lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This modification effectively transforms the material into an n-type semiconductor. rsc.org This principle underscores how the choice of substituent at the 3,3' positions can be a powerful tool to tune the fundamental electronic characteristics of the resulting polymer.

The table below summarizes the impact of different substituents at the 3,3' positions of bithiophene on the electronic properties of the resulting polymers, drawing from research on analogous systems.

| Monomer Unit | Resulting Polymer Property | Reference |

| 3,3'-Dibutoxy-2,2'-bithiophene | Nearly transparent conducting polymer, low oxidation potential | rsc.org |

| 3,3'-Dicyano-2,2'-bithiophene | n-type semiconductor, lowered HOMO/LUMO levels | rsc.org |

Microstructure-Performance Linkages in Conjugated Polymer Films

The performance of conjugated polymers in solid-state devices is not solely determined by the properties of individual polymer chains but is also heavily influenced by the organization of these chains in the solid state, referred to as the microstructure. Key aspects of microstructure include crystallinity, morphology, and the orientation of polymer backbones.

For polymers derived from this compound, the steric hindrance from the methoxy groups is expected to play a significant role in the packing of the polymer chains. The inherent non-planarity of the monomer unit can lead to a more amorphous or less ordered microstructure in the resulting polymer films compared to their regioregular poly(3-alkylthiophene) counterparts. This can, in turn, affect the efficiency of intermolecular charge hopping, a crucial process for charge transport in these materials.

Research on various substituted polythiophenes has consistently demonstrated a strong correlation between the microstructure of the polymer film and its charge transport characteristics. For instance, the synthesis of various 2,2'-bithiophene derivatives with different π-conjugated arms at the 3,3'-positions has been explored to create functional conjugated polymers. researchgate.net The charge transport properties of these polymers were found to be highly dependent on the resulting film morphology, with mobilities varying significantly based on the specific substituents. researchgate.net

The table below presents data on the charge carrier mobility of polymers derived from different 3,3'-disubstituted bithiophenes, illustrating the strong link between molecular structure, which dictates microstructure, and performance.

| Polymer Based On | Charge Carrier Mobility (cm²/V·s) | Reference |

| 3,3'-disubstituted-2,2'-bithiophenes with π-conjugated arms | ~10⁻⁴ to 10⁻² | researchgate.net |

| 3,3'-dicyano-2,2'-bithiophene copolymers | ~0.3 (electron mobility) | rsc.org |

These findings underscore the principle that the design of high-performance conjugated polymers based on this compound must consider not only the electronic properties of the individual polymer chains but also the intermolecular interactions and packing that govern the microstructure of the thin film. The non-planar nature of the monomer unit presents a challenge to achieving highly ordered crystalline domains, which are often associated with high charge carrier mobilities. However, the unique electronic properties endowed by the methoxy groups may offer advantages in terms of stability and processability, making these materials interesting candidates for various organic electronic applications.

Advanced Applications Research and Future Directions

Research into Organic Field-Effect Transistors (OFETs)

The performance of OFETs is intrinsically linked to the charge carrier mobility of the semiconductor material used. The design of high-mobility materials is therefore a key area of research.

High charge mobility in conjugated polymers is often associated with a high degree of structural order and planarity, which facilitates intermolecular charge hopping. The introduction of substituents onto the bithiophene backbone can significantly impact these properties. For instance, incorporating a bithiophene unit into a polyamide backbone has been shown to yield materials with charge carrier mobilities an order of magnitude greater than previously seen in other bithiophene-based materials, a result attributed to the stable short-range order induced by intermolecular hydrogen bonding. acs.orgacs.org

The nature of the substituent is also critical. Studies on bithiophene imide (BTI)-based polymers have demonstrated that the charge carrier polarity can be tuned by adjusting the conjugation length of the comonomer unit. acs.org Increasing the electron-donating strength of the comonomer can shift the material from n-type to p-type charge transport. acs.org While specific studies on polymers of solely 3,3'-Dimethoxy-2,2'-bithiophene are limited, theoretical investigations into substituted bithiophenes suggest that electron-donating groups, such as methoxy (B1213986) groups, can significantly influence the electronic structure and, by extension, the charge transport properties of the resulting polymers. daneshyari.comwhiterose.ac.uk A study on thiophene-based chalcones showed that the presence of methoxy groups could shift the material from p-channel to ambipolar transport behavior. daneshyari.com

The morphology of the polymer film is a determining factor in OFET performance. A well-ordered, crystalline structure is generally desirable for efficient charge transport. Research on copolymers incorporating thieno[3,2-b]thiophene-diketopyrrolopyrrole has achieved hole mobilities as high as 1.95 cm²/Vs, underscoring the importance of molecular design in achieving high performance. acs.org The solid-state packing of the polymer chains, which is influenced by factors such as the nature of the substituents and the processing conditions, profoundly affects the charge-carrier mobility. acs.org

In a comparative study of polymers based on bithiophene and thienothiophene, it was found that the thin-film microstructures and morphologies played a crucial role in the resulting device performance. researchgate.net Polymers that formed more uniform and crystalline films exhibited higher charge mobilities. researchgate.net For polymers derived from this compound, the methoxy groups would be expected to influence the polymer's packing and morphology, although the precise impact would require experimental verification. A study on poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), a closely related polymer, indicated that the dimethoxy-substituted polymer did not exhibit higher crystallinity compared to its unsubstituted or ethylenedioxy-substituted counterparts. mdpi.comnih.gov This suggests that while methoxy groups can enhance electronic properties, their impact on morphology may be complex and not always lead to increased order.

Research into Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of OPVs and PSCs, this compound is of interest as a potential component of the photoactive layer, which typically consists of a blend of a donor and an acceptor material.

The electron-rich nature of the this compound unit makes it a candidate for use in donor materials. The methoxy groups increase the electron density of the bithiophene core, which can be beneficial for tuning the highest occupied molecular orbital (HOMO) energy level of the resulting polymer. A recent study on A–π–A type quasi-macromolecular acceptors highlighted that introducing methoxy groups into thiophene (B33073) π-bridges can enhance the open-circuit voltage (Voc) and minimize voltage losses in solar cell devices. rsc.org This strategy led to a device with an impressive power conversion efficiency (PCE) of 18.15%. rsc.org

Copolymers incorporating bithiophene units with other moieties have been extensively studied. For instance, copolymers of benzodithiophene and bithiophene have been synthesized and tested in polymer solar cells, demonstrating the viability of bithiophene as a component in photoactive materials. rsc.orgacs.org Furthermore, the development of bithiophene imide-based polymer donors has led to ternary organic solar cells with efficiencies exceeding 20.5%, showcasing the potential of bithiophene derivatives in high-performance devices. rsc.orgrsc.org While direct polymerization of this compound for OPV applications is not widely reported, the principles derived from these studies on related systems provide a strong rationale for its investigation.

Optimizing the PCE of OPVs is a multifaceted challenge that involves tuning the material's properties and the device architecture. A key strategy is to control the energy levels of the donor and acceptor materials to maximize the Voc and ensure efficient charge separation. The introduction of methoxy groups is a known strategy to raise the HOMO level of a conjugated polymer, which can be used to fine-tune the energy level alignment in a device. researchgate.net

The morphology of the donor-acceptor blend is also critical for efficient exciton (B1674681) dissociation and charge transport. The use of alloy-like donor structures has been shown to enhance intermolecular interactions and fine-tune the film nanomorphology, leading to improved PCE and stability. rsc.orgrsc.org Another approach involves the use of additives or solvent engineering to control the phase separation of the donor and acceptor materials. In a study of bithiophene-extended IDIC-based non-fullerene acceptors, the morphology of the active layer, as influenced by the processing conditions, was found to be a key determinant of the final device efficiency. nih.gov For a hypothetical polymer of this compound, strategies to optimize its blend morphology with a suitable acceptor would be crucial for achieving high PCE.

Research into Electrochromic Devices

Electrochromic materials can change their optical properties in response to an applied voltage, making them suitable for applications such as smart windows and displays. Conducting polymers, including those based on thiophenes, are a prominent class of electrochromic materials.

While research specifically on electrochromic devices based on poly(this compound) is not extensively documented, studies on related materials offer significant insights. For example, copolymers of 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) and another thiophene derivative have been shown to exhibit favorable electrochromic and capacitive energy storage properties. mdpi.com These materials demonstrated reversible redox behavior and distinct color changes, highlighting the potential of methoxy-functionalized thiophene units in electrochromic applications. mdpi.com

Furthermore, copolymers of methoxybenzene and thiophene have been synthesized electrochemically, resulting in materials with multicolor electrochromism, fast switching times, and good stability. daneshyari.com The spectroelectrochemical properties of copolymers made from 3,4-ethylenedioxythiophene (B145204) and 2,2′-bithiophene have also been investigated, revealing that the optical properties of the resulting polymer can be tuned by controlling the composition of the copolymer. rsc.org These findings suggest that a polymer derived from this compound would likely exhibit interesting electrochromic behavior, with the methoxy groups influencing the color of both the neutral and oxidized states of the polymer. The electron-donating nature of the methoxy groups would also be expected to lower the oxidation potential of the polymer, potentially leading to lower switching voltages and improved stability.

Development of Materials with Tunable Optical Properties and Fast Switching Speeds

The ability to control the optical properties of a material, such as its color and transparency, upon electrical stimulation is the cornerstone of electrochromism. For practical applications in smart windows, displays, and optical switches, the speed of this change is crucial. Research in this area focuses on designing materials that not only exhibit significant contrast but also switch between states rapidly.

Derivatives of 2,2'-bithiophene (B32781) are central to this research. The introduction of substituents, such as the methoxy groups in this compound, is a key strategy for tuning the electronic structure of the resulting polymer. This modification affects the bandgap and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby altering the color of the material in its different redox states. researchgate.net Further functionalization, such as alkylation or arylation at the thiophene ring positions, provides another layer of control over both the electronic and photophysical properties. ossila.com